Bendazac: A Comprehensive Technical Guide on Synthesis and Chemical Properties
Bendazac: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its dual mechanism of action: inhibition of protein denaturation and cyclooxygenase (COX) activity. This technical guide provides an in-depth overview of the synthesis of bendazac, its chemical properties, and its mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Bendazac is an oxyacetic acid derivative recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary therapeutic application has been in the management of cataracts, where it is thought to delay cataractogenesis by preventing the denaturation and aggregation of lens crystallin proteins.[2] Additionally, as an NSAID, bendazac modulates the inflammatory response by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins.[3] This guide will elucidate the synthetic pathways to obtain bendazac and provide a detailed characterization of its physicochemical properties.
Synthesis of Bendazac
The synthesis of bendazac is a multi-step process that can be accomplished through several reported routes. A common and effective pathway involves the initial synthesis of the key intermediate, 1-benzyl-1H-indazol-3-ol, followed by a Williamson ether synthesis to yield the final product.
Synthesis of 1-benzyl-1H-indazol-3-ol
Step 1: Benzylation of Phenylhydrazine (B124118)
The synthesis begins with the benzylation of phenylhydrazine to form α-benzyl phenylhydrazine.
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Reaction: Phenylhydrazine reacts with benzyl (B1604629) chloride.
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Significance: This step introduces the benzyl group, which is a key structural feature of bendazac.
Step 2: Cyclization to form 1-benzyl-1H-indazol-3-ol
The α-benzyl phenylhydrazine undergoes a cyclization reaction with urea (B33335) under heated conditions to form the indazolone ring system.
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Reaction: α-benzyl phenylhydrazine reacts with urea.
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Product: 1-benzyl-1H-indazol-3-ol (a tautomer of 1-benzyl-1,2-dihydro-3H-indazol-3-one).
Williamson Ether Synthesis of Bendazac
The final step in the synthesis of bendazac is a Williamson ether synthesis, where the hydroxyl group of 1-benzyl-1H-indazol-3-ol is alkylated with a chloroacetic acid derivative.
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Reaction: 1-benzyl-1H-indazol-3-ol reacts with chloroacetic acid in the presence of a base.
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Mechanism: The base deprotonates the hydroxyl group of the indazolol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-indazol-3-ol
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Step 1: Preparation of α-benzyl phenylhydrazine. (Based on the general principles of amine alkylation)
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In a reaction vessel, dissolve phenylhydrazine in a suitable solvent such as ethanol.
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Slowly add an equimolar amount of benzyl chloride to the solution while stirring.
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The reaction mixture is heated to reflux for several hours to ensure complete reaction.
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Upon cooling, the product, α-benzyl phenylhydrazine hydrochloride, may precipitate and can be isolated by filtration. The free base can be obtained by neutralization with a suitable base.
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Step 2: Cyclization with Urea. [4]
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Combine α-benzyl phenylhydrazine with urea in a reaction vessel.
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Heat the mixture to a temperature sufficient to induce cyclization (typically above 150°C).
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Maintain the temperature for a period of time to allow for the completion of the reaction.
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The crude product, 1-benzyl-1H-indazol-3-ol, is then purified, for example, by recrystallization from a suitable solvent like ethanol.
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Protocol 2: Synthesis of Bendazac via Williamson Ether Synthesis
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Deprotonation of 1-benzyl-1H-indazol-3-ol:
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In a dry reaction flask under an inert atmosphere, dissolve 1-benzyl-1H-indazol-3-ol in a polar aprotic solvent such as dimethylformamide (DMF).
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Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the indazolol.
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Alkylation with Chloroacetic Acid:
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To the solution of the deprotonated indazolol, add a solution of chloroacetic acid in the same solvent.
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The reaction mixture is heated (e.g., to 70-110°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Purification:
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After cooling to room temperature, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude bendazac.
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The precipitate is collected by filtration, washed with water, and dried.
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The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure bendazac.
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Chemical Properties of Bendazac
A thorough understanding of the chemical properties of bendazac is essential for its formulation, delivery, and biological activity.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [5] |
| Molecular Weight | 282.29 g/mol | [5] |
| Melting Point | 158-159 °C | [6] |
| pKa (Strongest Acidic) | 3.66 | (Predicted) |
| logP | 3.06 | (Predicted) |
| Solubility | Insoluble in water; Soluble in chloroform, ethanol, and acetone. | [6] |
| UV max (in Ethanol) | 306 nm | [6] |
Spectroscopic Data
¹H NMR Spectroscopy
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Interpretation: The ¹H NMR spectrum of bendazac would be expected to show distinct signals for the aromatic protons of the benzyl and indazole ring systems, a singlet for the methylene (B1212753) protons of the benzyl group, a singlet for the methylene protons of the oxyacetic acid moiety, and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants would provide detailed structural information.
¹³C NMR Spectroscopy
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Interpretation: The ¹³C NMR spectrum will show signals for all 16 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm region), the carbons of the aromatic rings, and the methylene carbons.[7]
Infrared (IR) Spectroscopy
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Interpretation: The IR spectrum of bendazac would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
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C-O stretching vibrations for the ether linkage.
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C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.
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C-H stretching vibrations from the aromatic and methylene groups.
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Mass Spectrometry (MS)
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Interpretation: The mass spectrum of bendazac would show the molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzyl group, loss of the carboxylic acid moiety, and other characteristic fragmentations of the indazole ring system.
Mechanism of Action
Bendazac exhibits a dual mechanism of action, contributing to its therapeutic effects.
Inhibition of Protein Denaturation
A primary mechanism of bendazac, particularly relevant to its anti-cataract activity, is the inhibition of protein denaturation.[2] Denaturation involves the loss of the native three-dimensional structure of proteins, leading to unfolding and aggregation.[8][9] This can be caused by various stressors, including heat, changes in pH, and chemical agents.[10][11]
Bendazac is believed to stabilize the structure of lens crystallin proteins, making them more resistant to denaturation.[1] It has also been shown to inhibit non-enzymatic glycation and carbamylation of lens proteins, processes that contribute to the formation of advanced glycation end-products (AGEs) and protein cross-linking, which are implicated in cataractogenesis.[1][12][13]
Caption: Bendazac's protective effect on lens proteins.
Inhibition of Cyclooxygenase (COX)
As a non-steroidal anti-inflammatory drug, bendazac inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11][14][15] By blocking this pathway, bendazac reduces the production of pro-inflammatory prostaglandins.
Caption: Bendazac's inhibition of the COX pathway.
Conclusion
Bendazac remains a molecule of significant interest due to its multifaceted mechanism of action. This guide has provided a detailed overview of its synthesis, starting from readily available precursors, and a comprehensive summary of its key chemical and physical properties. The elucidation of its dual role as both a protein anti-denaturant and a COX inhibitor provides a solid foundation for further research and development of novel therapeutics based on its unique pharmacological profile. The detailed protocols and data presented herein are intended to facilitate future investigations into this versatile compound.
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Misfolding and Aggregation in Cataract Disease and Prospects for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of glycation in human lens protein structure change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-1-phenylhydrazine hydrochloride | 5705-15-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protein Posttranslational Modification (PTM) by Glycation: Role in Lens Aging and Age-related Cataractogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandins and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Prostaglandins: What are they? [medicalnewstoday.com]
- 15. Prostaglandins: What They Are and Their Role in the Body [healthline.com]
